molecular formula C16H9ClN2O3 B14101785 8-chloro-3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

8-chloro-3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B14101785
M. Wt: 312.70 g/mol
InChI Key: QXVJUQIDFNGBIP-UHFFFAOYSA-N
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Description

12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthesis may involve steps such as chlorination, cyclization, and oxidation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to scale up the process. This includes the use of large-scale reactors, efficient mixing, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms such as chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione apart from similar compounds is its unique combination of functional groups and its specific tricyclic structure

Properties

Molecular Formula

C16H9ClN2O3

Molecular Weight

312.70 g/mol

IUPAC Name

8-chloro-3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H9ClN2O3/c17-9-6-7-12-11(8-9)13-14(22-12)15(20)19(16(21)18-13)10-4-2-1-3-5-10/h1-8H,(H,18,21)

InChI Key

QXVJUQIDFNGBIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)NC2=O

Origin of Product

United States

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